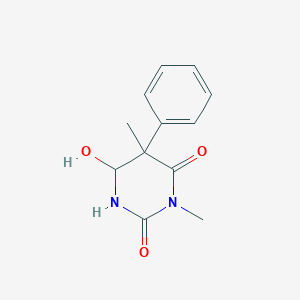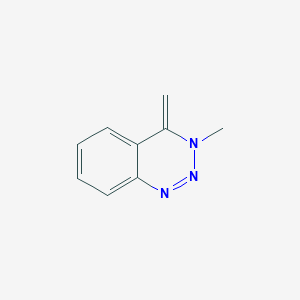
5-(2-Aminopropyl)-4-methoxy-2-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Aminopropyl)-4-methoxy-2-methylphenol is a chemical compound that belongs to the class of phenethylamines This compound is characterized by the presence of an aminopropyl group attached to a methoxy-methylphenol core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminopropyl)-4-methoxy-2-methylphenol typically involves the introduction of the aminopropyl group to the methoxy-methylphenol core. One common method involves the use of protective groups to facilitate the selective introduction of functional groups. For example, a protective group can be introduced to the nitrogen atom of the aminopropyl group, followed by chlorosulfonation and subsequent conversion to a sulfonamide . The final product is obtained through hydrogenation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(2-Aminopropyl)-4-methoxy-2-methylphenol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
5-(2-Aminopropyl)-4-methoxy-2-methylphenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2-Aminopropyl)-4-methoxy-2-methylphenol involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. It can also inhibit or activate enzymes involved in various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
5-(2-Aminopropyl)benzofuran (5-APB): Known for its psychoactive properties and interaction with monoamine transporters.
6-(2-Aminopropyl)benzofuran (6-APB): Similar to 5-APB but with different positional isomerism.
3,4-Methylenedioxyamphetamine (MDA): A well-known psychoactive compound with structural similarities.
Uniqueness
5-(2-Aminopropyl)-4-methoxy-2-methylphenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
60113-84-0 |
|---|---|
Molecular Formula |
C11H17NO2 |
Molecular Weight |
195.26 g/mol |
IUPAC Name |
5-(2-aminopropyl)-4-methoxy-2-methylphenol |
InChI |
InChI=1S/C11H17NO2/c1-7-4-11(14-3)9(5-8(2)12)6-10(7)13/h4,6,8,13H,5,12H2,1-3H3 |
InChI Key |
UVEGZSXIBVSOJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1O)CC(C)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Benzoic acid, 2-[[1-[(4-methylphenyl)imino]ethyl]amino]-](/img/structure/B14608080.png)





![3-({2-[2-(5-Nitrofuran-2-yl)ethenyl]quinazolin-4-yl}amino)phenol](/img/structure/B14608117.png)

![Methyl 3-[tris(dodecylsulfanyl)stannyl]propanoate](/img/structure/B14608121.png)


